

An In-depth Technical Guide to 4-(Dimethylamino)-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 4-(Dimethylamino)-2-hydroxybenzaldehyde

Cat. No.: B180962

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IUPAC Name: **4-(Dimethylamino)-2-hydroxybenzaldehyde**

This technical guide provides a comprehensive overview of **4-(Dimethylamino)-2-hydroxybenzaldehyde**, a versatile organic compound with significant applications in drug development, chemical synthesis, and analytical sciences. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

4-(Dimethylamino)-2-hydroxybenzaldehyde, also known as 4-dimethylaminosalicylaldehyde, is a substituted aromatic aldehyde. Its chemical structure features a benzaldehyde core with a hydroxyl group at position 2 and a dimethylamino group at position 4. This substitution pattern imparts unique chemical reactivity and photophysical properties to the molecule.

Table 1: Physicochemical Properties of **4-(Dimethylamino)-2-hydroxybenzaldehyde**[\[1\]](#)

Property	Value
Molecular Formula	C ₉ H ₁₁ NO ₂
Molecular Weight	165.19 g/mol
Appearance	Solid
Melting Point	78-79 °C
CAS Number	41602-56-6
IUPAC Name	4-(dimethylamino)-2-hydroxybenzaldehyde
Synonyms	4-(Dimethylamino)salicylaldehyde, 5-(Dimethylamino)-2-formylphenol

Spectroscopic Data

The structural characterization of **4-(Dimethylamino)-2-hydroxybenzaldehyde** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for **4-(Dimethylamino)-2-hydroxybenzaldehyde**

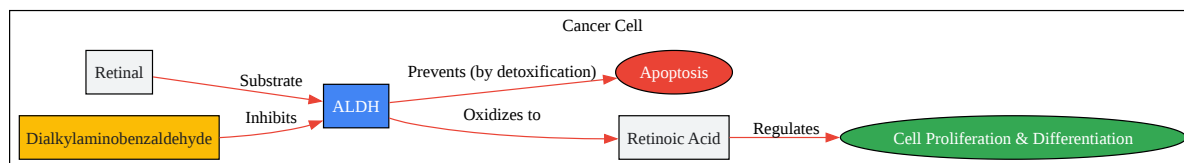
Technique	Data
^1H NMR	Spectral data available, though specific peak assignments for the target molecule are not detailed in the provided search results. Data for the related compound 4-(diethylamino)-2-hydroxybenzaldehyde shows characteristic shifts for the aldehyde proton (~9.5 ppm), aromatic protons, and the ethyl groups.[2]
^{13}C NMR	Spectral data is available for related compounds, which can be used as a reference for peak assignments.
FT-IR	Characteristic peaks are expected for the hydroxyl (O-H), dimethylamino (C-N), aldehyde (C=O), and aromatic (C=C) functional groups. For a derivative, 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone, characteristic peaks were observed at $1465\text{--}1545\text{ cm}^{-1}$ (C-N vibrations), 3455 cm^{-1} (N-H stretching), and 1680 cm^{-1} (C=O stretching).[3]
Mass Spectrometry	The mass spectrum (electron ionization) is available, providing information on the molecular weight and fragmentation pattern.[1]

Synthesis and Experimental Protocols

4-(Dimethylamino)-2-hydroxybenzaldehyde can be synthesized through various organic reactions. One common method involves the reaction of 3-dimethylaminophenol with a formylating agent.

General Synthesis Protocol

A general procedure for the synthesis of **4-(dimethylamino)-2-hydroxybenzaldehyde** involves the Vilsmeier-Haack reaction or similar formylation methods on 3-dimethylaminophenol.



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References

- 1. 4-(Dimethylamino)-2-hydroxybenzaldehyde | C₉H₁₁NO₂ | CID 9815305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Diethylamino)salicylaldehyde(17754-90-4) ¹H NMR spectrum [chemicalbook.com]
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